
Diacetoxy L-dopa hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetoxy L-dopa hydrochloride is a derivative of L-dopa, a well-known precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in various fields, including medicine and biochemistry. L-dopa itself is widely used in the treatment of Parkinson’s disease, and its derivatives, such as this compound, are studied for their enhanced properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diacetoxy L-dopa hydrochloride typically involves the acetylation of L-dopa. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under controlled conditions to ensure the selective acetylation of the hydroxyl groups on the L-dopa molecule. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves large-scale acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diacetoxy L-dopa hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form different derivatives with potential biological activity.
Substitution: The acetoxy groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dopaquinone, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
Diacetoxy L-dopa hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and neurotransmitter pathways.
Medicine: Research focuses on its potential use in treating neurological disorders, particularly Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-dopa: The parent compound, widely used in Parkinson’s disease treatment.
Carbidopa: Often used in combination with L-dopa to enhance its efficacy.
Levodopa methyl ester: A derivative with improved pharmacokinetic properties.
Uniqueness
Diacetoxy L-dopa hydrochloride is unique due to its acetoxy groups, which can enhance its stability and bioavailability compared to L-dopa. This makes it a promising candidate for further research and potential therapeutic applications.
Propriétés
| 37169-56-5 | |
Formule moléculaire |
C13H16ClNO6 |
Poids moléculaire |
317.72 g/mol |
Nom IUPAC |
[2-[3,4-bis(carboxymethyl)phenyl]-1-carboxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H15NO6.ClH/c14-10(13(19)20)4-7-1-2-8(5-11(15)16)9(3-7)6-12(17)18;/h1-3,10H,4-6,14H2,(H,15,16)(H,17,18)(H,19,20);1H |
Clé InChI |
SXKMZEFRTCNFLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)[NH3+])CC(=O)O)CC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


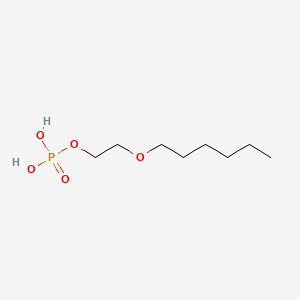

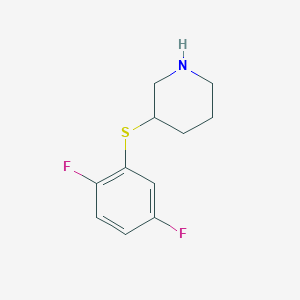
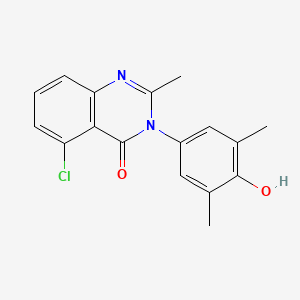
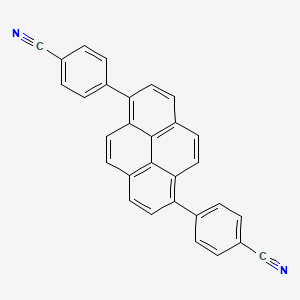



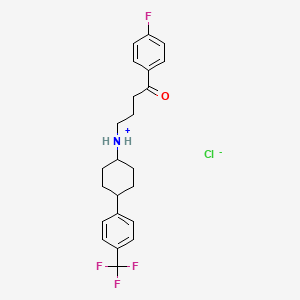
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)


